(4-Chloro-3-iodophenyl)methanol
Overview
Description
(4-Chloro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6ClIO It is a member of the phenylmethanol family, characterized by the presence of both chlorine and iodine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the iodination of 4-chlorobenzyl alcohol using iodine and a suitable oxidizing agent, such as sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: (4-Chloro-3-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative using reducing agents such as lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions. For example, the iodine atom can be replaced by a cyano group using copper(I) cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Copper(I) cyanide in dimethylformamide.
Major Products:
Oxidation: 4-Chloro-3-iodobenzaldehyde or 4-Chloro-3-iodobenzoic acid.
Reduction: 4-Chloro-3-iodotoluene.
Substitution: 4-Chloro-3-cyanophenylmethanol.
Scientific Research Applications
(4-Chloro-3-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated phenylmethanols.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, especially those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of (4-Chloro-3-iodophenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors through its halogenated phenyl ring, influencing biochemical pathways. The presence of chlorine and iodine atoms can enhance the compound’s binding affinity and specificity towards certain molecular targets, thereby modulating their activity.
Comparison with Similar Compounds
4-Chlorophenylmethanol: Lacks the iodine substituent, resulting in different reactivity and applications.
3-Iodophenylmethanol:
4-Bromo-3-iodophenylmethanol: Similar structure but with a bromine atom instead of chlorine, leading to variations in reactivity and applications.
Uniqueness: (4-Chloro-3-iodophenyl)methanol is unique due to the presence of both chlorine and iodine substituents on the benzene ring. This dual halogenation imparts distinct chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(4-chloro-3-iodophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQYBNUCHOJSQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545571 | |
Record name | (4-Chloro-3-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104317-95-5 | |
Record name | 4-Chloro-3-iodobenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104317-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Chloro-3-iodophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90545571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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